molecular formula C14H24O2 B15074292 (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2E)-2-butenoate CAS No. 66212-46-2

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2E)-2-butenoate

Cat. No.: B15074292
CAS No.: 66212-46-2
M. Wt: 224.34 g/mol
InChI Key: DNVICYQGCINFSQ-XDQHSUTASA-N
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Description

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2E)-2-butenoate is a chemical compound that belongs to the class of esters. This compound is derived from menthol, a naturally occurring substance found in peppermint and other mint oils. The structure of this compound includes a cyclohexane ring with isopropyl and methyl groups, making it a chiral molecule with specific stereochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2E)-2-butenoate typically involves the esterification of (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol (menthol) with (2E)-2-butenoic acid. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol+(2E)-2-butenoic acid(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2E)-2-butenoate+H2O\text{(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol} + \text{(2E)-2-butenoic acid} \rightarrow \text{this compound} + \text{H}_2\text{O} (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol+(2E)-2-butenoic acid→(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2E)-2-butenoate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of immobilized catalysts can also enhance the reaction rate and selectivity. The product is typically purified by distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2E)-2-butenoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can be substituted by nucleophiles, such as amines, to form amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Ammonia (NH₃) or primary amines in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2E)-2-butenoic acid.

    Reduction: (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol and butanol.

    Substitution: (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2E)-2-butenoamide.

Scientific Research Applications

Chemistry

This compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block in organic synthesis.

Biology

In biological research, (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2E)-2-butenoate is studied for its potential effects on cellular processes and its interactions with biological macromolecules.

Medicine

This compound has potential applications in the development of new drugs, particularly those targeting specific receptors or enzymes. Its chiral nature allows for the exploration of enantioselective interactions in drug design.

Industry

In the industrial sector, this compound is used in the formulation of fragrances and flavors due to its pleasant minty aroma. It is also explored for its potential use in the production of biodegradable polymers.

Mechanism of Action

The mechanism of action of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2E)-2-butenoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active components, which then interact with the target molecules. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Menthol: (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol.

    Menthyl acetate: (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl acetate.

    Menthyl butyrate: (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl butyrate.

Uniqueness

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2E)-2-butenoate is unique due to its specific ester linkage and the presence of the (2E)-2-butenoate group. This structural feature imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

66212-46-2

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (E)-but-2-enoate

InChI

InChI=1S/C14H24O2/c1-5-6-14(15)16-13-9-11(4)7-8-12(13)10(2)3/h5-6,10-13H,7-9H2,1-4H3/b6-5+/t11-,12+,13-/m1/s1

InChI Key

DNVICYQGCINFSQ-XDQHSUTASA-N

Isomeric SMILES

C/C=C/C(=O)O[C@@H]1C[C@@H](CC[C@H]1C(C)C)C

Canonical SMILES

CC=CC(=O)OC1CC(CCC1C(C)C)C

Origin of Product

United States

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